Methyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate
Overview
Description
“Methyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate” is a chemical compound1. However, there is limited information available about this specific compound. It’s worth noting that it shares similarities with other pyrrolopyridine derivatives, which are known to have potent activities against various targets2.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “Methyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate”. However, the synthesis of similar compounds often involves palladium-mediated Sonagashira coupling3.Molecular Structure Analysis
The exact molecular structure of “Methyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate” is not readily available. However, similar compounds like “Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate” have a molecular weight of 176.174.Chemical Reactions Analysis
Specific chemical reactions involving “Methyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate” are not documented in the sources I found.Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate” are not explicitly stated in the sources I found.Scientific Research Applications
Synthesis of Pyrrolopyridine Derivatives
Methyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate is used in the synthesis of pyrrolopyridine analogs, such as nalidixic acid derivatives, which have shown antibacterial activity in vitro (Toja et al., 1986). These compounds are synthesized from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate, with the starting pyrroles obtained through reactions involving carbethoxyacetamidine with bromoacetone or chloroacetaldehyde.
Novel Compounds with Antitumor Activity
Research into the antitumor activity of novel compounds synthesized from methyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate has led to the development of molecules with potential therapeutic applications. For instance, derivatives synthesized using this compound have been screened for their growth inhibitory activity against various human tumor cell lines, showing promise as antitumor agents (Queiroz et al., 2011).
Applications in Organic Synthesis
The compound is also a key intermediate in the preparation of substituted azaindoles, demonstrating its utility in the synthesis of heterocyclic compounds that could have applications in drug development and organic materials (Roy et al., 2007). These applications underline the compound's role in facilitating the synthesis of novel organic molecules with potential applications in medicinal chemistry and material science.
Development of Fluorescent Compounds
Methyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate is utilized in the development of fluorescent compounds for potential use in biological imaging and as probes in biochemical assays. The photophysical properties of derivatives synthesized from this compound have been studied, indicating their potential utility in fluorescence-based applications (Carvalho et al., 2013).
Safety And Hazards
Future Directions
While specific future directions for “Methyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate” are not mentioned, research into similar pyrrolopyridine derivatives is ongoing, particularly in the context of cancer therapy2.
Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, please refer to specialized databases or contact a chemical supplier.
properties
IUPAC Name |
methyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)6-4-11-7-2-8(10)12-3-5(6)7/h2-4,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AATIGHCEOQJDGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=CC(=NC=C21)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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